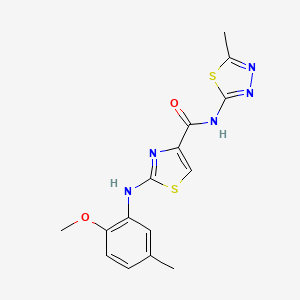
2-((2-methoxy-5-methylphenyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-methoxy-5-methylphenyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H15N5O2S2 and its molecular weight is 361.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
This compound and its derivatives have been extensively studied for their synthesis and structural characterization, serving as a foundation for various scientific applications. For instance, Hassan et al. (2014) synthesized and characterized new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, showcasing the compound's role in creating potentially bioactive molecules. The structures of these compounds were confirmed through elemental analysis and spectral data, including IR, MS, 1H-NMR, and 13C-NMR. This research highlights the compound's utility in synthesizing diverse chemical entities with potential pharmacological activities (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).
Antimicrobial and Cytotoxic Activities
The compound's derivatives have been explored for their antimicrobial and cytotoxic activities. Research by Sah et al. (2014) on formazans derived from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity, contributing to the understanding of its potential therapeutic applications. This study indicates the role of such compounds in developing new antimicrobial agents (P. Sah, Pratibha Bidawat, M. Seth, Chandra Prakash Gharu, 2014).
Photodynamic Therapy Applications
Another significant application is in photodynamic therapy (PDT) for cancer treatment. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives containing the compound, exhibiting high singlet oxygen quantum yields. Such properties are crucial for effective PDT agents, as high singlet oxygen quantum yield is indicative of potential efficacy in cancer treatment through Type II photodynamic reactions (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Corrosion Inhibition
Additionally, the compound and its derivatives have been evaluated as corrosion inhibitors. Attou et al. (2020) investigated a 1,3,4-thiadiazole derivative as a corrosion inhibitor for mild steel in an acidic environment, demonstrating its efficacy in protecting against corrosion. Such studies open new avenues for the application of these compounds in industrial processes, particularly in materials science and engineering (A. Attou, M. Tourabi, A. Benikdes, O. Benali, H. Ouici, F. Benhiba, A. Zarrouk, C. Jama, F. Bentiss, 2020).
特性
IUPAC Name |
2-(2-methoxy-5-methylanilino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S2/c1-8-4-5-12(22-3)10(6-8)16-14-17-11(7-23-14)13(21)18-15-20-19-9(2)24-15/h4-7H,1-3H3,(H,16,17)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPNFTVOAYADQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)NC3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

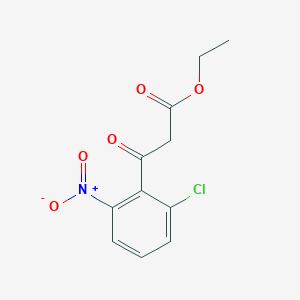
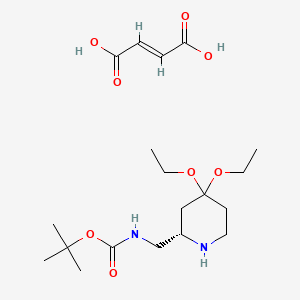
![N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2519395.png)
![Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2519396.png)

![methyl 4-[(hydroxyimino)methyl]-5-[(4-methoxyphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2519400.png)
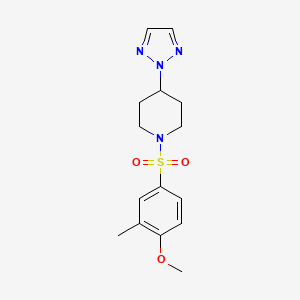
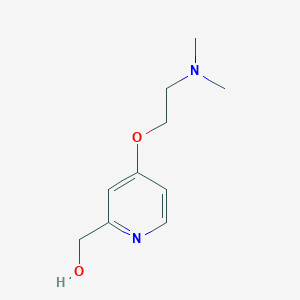
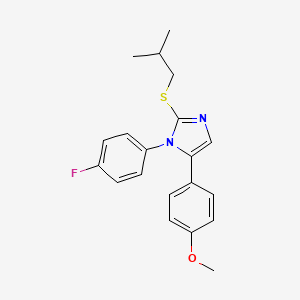
![5-chloro-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2519407.png)
![2-ethyl-5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2519408.png)
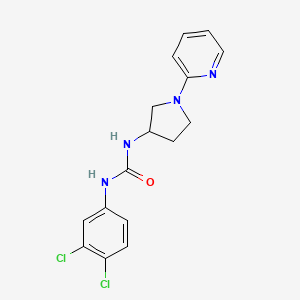
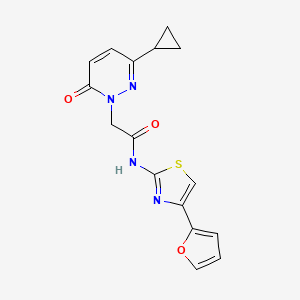
![(2,4-dimethylphenyl)(1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2519413.png)